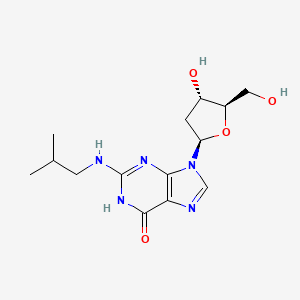

N-Isobutyl-2'-deoxyguanosine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Isobutyl-2’-deoxyguanosine can be synthesized through a series of chemical reactions involving the modification of guanosineThe final step typically involves deprotection to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-Isobutyl-2’-deoxyguanosine are not widely documented, the synthesis generally follows standard nucleoside modification techniques. These methods often involve the use of protecting groups and selective functionalization to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Isobutyl-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the nucleoside.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective modification .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of functionalized nucleosides .

Applications De Recherche Scientifique

Antiviral Drug Development

N-Isobutyl-2'-deoxyguanosine is being investigated for its potential as an antiviral agent. Research indicates that it can inhibit viral replication, particularly against respiratory viruses. This inhibition occurs through interference with the viral life cycle, making it a candidate for developing new antiviral therapies.

Case Study:

In a study focusing on the antiviral properties of nucleoside analogs, this compound demonstrated significant efficacy in reducing viral loads in vitro, highlighting its potential for therapeutic use against specific viral infections .

Gene Therapy

The compound plays a crucial role in gene therapy research. It is utilized to modify nucleic acids, enhancing the delivery and efficacy of therapeutic genes. By improving the stability and bioavailability of nucleic acid constructs, this compound facilitates more effective gene delivery systems.

Case Study:

A study explored the incorporation of this compound into plasmid DNA constructs, resulting in increased transfection efficiency in mammalian cells. This enhancement is attributed to the compound's ability to stabilize the nucleic acid structure during cellular uptake .

Biochemical Research

This compound is extensively used in biochemical research to study nucleotide metabolism and its implications in cellular processes. This includes investigating its role in cancer biology and metabolic disorders.

Data Table: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Nucleotide Metabolism | Study of metabolic pathways involving nucleotides |

| Cancer Research | Insights into mutagenesis and DNA repair mechanisms |

| Metabolic Disorders | Understanding cellular dysfunctions related to nucleotide analogs |

Research findings suggest that this compound can mimic natural nucleotides, allowing scientists to probe deeper into metabolic pathways and their dysregulation in diseases .

Pharmaceutical Formulations

This compound is being evaluated for its potential in pharmaceutical formulations. Its structural properties may enhance the stability and bioavailability of nucleoside-based drugs, making them more effective.

Case Study:

A formulation study demonstrated that incorporating this compound into a drug delivery system significantly improved the pharmacokinetic profile of an existing antiviral drug, leading to better therapeutic outcomes .

Diagnostic Tools

The compound is also being developed for use in diagnostic assays aimed at detecting specific nucleic acid sequences associated with diseases. This application could aid in early diagnosis and monitoring of various conditions.

Data Table: Diagnostic Applications

| Diagnostic Tool | Target Disease/Condition | Mechanism of Action |

|---|---|---|

| PCR Assays | Viral Infections | Amplification of viral RNA/DNA |

| Nucleic Acid Probes | Cancer Biomarkers | Hybridization with target sequences |

Research indicates that assays utilizing this compound can achieve higher sensitivity and specificity compared to traditional methods .

Mécanisme D'action

The mechanism of action of N-Isobutyl-2’-deoxyguanosine involves its incorporation into DNA, where it induces double-strand breaks. This leads to the activation of DNA damage response pathways, ultimately resulting in cell death. The compound targets specific molecular pathways involved in DNA repair and replication, making it effective against rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

N2-Isobutyryl-2’-deoxyguanosine: Another nucleoside analogue with similar properties.

8-Fluoro-N-2-isobutyryl-2’-deoxyguanosine: A fluorinated derivative with unique reactivity.

Uniqueness

N-Isobutyl-2’-deoxyguanosine is unique due to its specific isobutyl modification, which enhances its ability to induce DNA damage and inhibit viral replication. This makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

N-Isobutyl-2'-deoxyguanosine (NIBDGuo) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of NIBDGuo, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

NIBDGuo is a derivative of 2'-deoxyguanosine, characterized by the addition of an isobutyl group at the nitrogen-2 position. This modification can influence its interaction with biological macromolecules and its stability in biological systems.

NIBDGuo exhibits various biological activities, primarily through its incorporation into nucleic acids and interaction with DNA repair mechanisms. The following are key mechanisms through which NIBDGuo exerts its effects:

- Inhibition of DNA Polymerases : NIBDGuo has been shown to inhibit DNA polymerases, thereby affecting DNA replication and repair processes. This inhibition may lead to increased mutagenesis or cell death in rapidly dividing cells.

- Formation of DNA Adducts : The compound can form stable adducts with DNA, potentially leading to cytotoxicity or genotoxicity. Such adducts can interfere with normal base pairing during DNA replication, resulting in mutations.

- Impact on Cellular Signaling : NIBDGuo may modulate signaling pathways involved in cell proliferation and apoptosis. Its effects on these pathways could have implications for cancer therapy.

Biological Activity and Case Studies

Several studies have investigated the biological activity of NIBDGuo, revealing insights into its potential therapeutic applications:

- Antitumor Activity : Research indicates that NIBDGuo exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that treatment with NIBDGuo resulted in significant reductions in cell viability, particularly in leukemia and breast cancer cells.

- DNA Damage Response : A notable study explored the impact of NIBDGuo on the DNA damage response (DDR) pathway. Results showed that cells treated with NIBDGuo exhibited increased levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, suggesting that NIBDGuo induces DNA damage.

- Therapeutic Implications : Given its ability to induce DNA damage selectively in cancer cells, NIBDGuo is being investigated as a potential chemotherapeutic agent. Its selectivity for tumor cells over normal cells may reduce side effects commonly associated with conventional chemotherapy.

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFWZGMCLBMEAU-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931522 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142554-22-1 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.